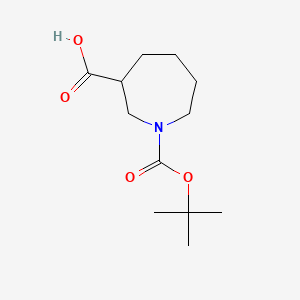

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

Description

BenchChem offers high-quality 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWHWMPKCSLEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid chemical properties

An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a bifunctional synthetic building block of significant interest to the pharmaceutical and life sciences industries. As a derivative of the azepane scaffold, a seven-membered nitrogen-containing heterocycle, it provides access to a flexible yet constrained three-dimensional chemical space that is often underexplored compared to traditional five- and six-membered rings.[1] This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthetic methodologies, and core reactivity, providing researchers and drug development professionals with the technical insights required to effectively utilize this versatile molecule in their discovery programs.

The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry

The seven-membered azepane ring is a prominent structural motif in numerous bioactive natural products and synthetic pharmaceuticals.[2] Its prevalence stems from the unique conformational flexibility of the seven-membered ring, which allows for a broader spatial arrangement of substituents compared to more rigid piperidine or pyrrolidine systems.[3] This conformational diversity is often a decisive factor in achieving high-affinity and selective interactions with biological targets.[3]

Azepane-containing molecules have demonstrated a wide range of pharmacological activities, including roles as anticancer, antidiabetic, and antiviral agents.[2][4] A notable example is Balanol, a natural product inhibitor of protein kinase C.[2][3] The ability to strategically introduce functional groups onto the azepane core, as exemplified by 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, is therefore critical for designing novel therapeutics and chemical probes.[3] The subject of this guide serves as a non-canonical, cyclic amino acid analogue, protected for controlled, sequential chemical transformations.

Physicochemical and Spectroscopic Profile

The rational use of any chemical building block begins with a thorough understanding of its fundamental properties. This section details the known and predicted characteristics of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid.

Core Chemical Properties

The fundamental identifiers and physical data for the compound are summarized below. It exists as a racemic mixture and as individual enantiomers, which should be considered during synthesis and application.

| Property | Value |

| IUPAC Name | 1-[(tert-butoxy)carbonyl]azepane-3-carboxylic acid |

| Synonyms | Boc-azepane-3-carboxylic acid, N-Boc-azepane-3-carboxylic acid |

| CAS Number | 1252867-16-5 (racemic), 1427514-89-3 ((S)-enantiomer)[5][6][7][8] |

| Molecular Formula | C₁₂H₂₁NO₄[7] |

| Molecular Weight | 243.30 g/mol [7] |

| Appearance | Typically an off-white to white solid |

| Storage | Sealed in a dry environment, often refrigerated (2-8°C)[7] |

Spectroscopic Analysis

Direct experimental spectra are not always published; however, the expected spectroscopic signatures can be reliably predicted based on the functional groups present.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural elucidation of organic molecules.

-

¹H NMR: The proton spectrum is characterized by several key signals. The acidic proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet far downfield, typically between 10-12 ppm, due to strong deshielding and hydrogen bonding.[9][10] The nine protons of the tert-butyl group on the Boc protector will yield a sharp, intense singlet around 1.4-1.5 ppm. The protons on the azepane ring will appear as a series of complex, overlapping multiplets between approximately 1.5 and 3.8 ppm. The protons adjacent to the nitrogen and the carbonyl group will be the most downfield-shifted within this range.

-

¹³C NMR: The carbon spectrum provides complementary information. Two carbonyl carbons will be visible in the downfield region: the carboxylic acid carbon (~175-185 ppm) and the carbamate carbon of the Boc group (~155-160 ppm).[9][10] The quaternary carbon and the methyl carbons of the Boc group are expected around 80 ppm and 28 ppm, respectively. The seven carbons of the azepane ring will appear in the aliphatic region, typically between 25-60 ppm.

2.2.2 Infrared (IR) Spectroscopy IR spectroscopy is ideal for identifying the key functional groups.

-

O–H Stretch: A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[9][11]

-

C=O Stretches: Two distinct carbonyl absorptions are anticipated. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹ for the hydrogen-bonded dimer.[9][11] The carbamate C=O stretch of the Boc group is expected at a slightly lower wavenumber, often around 1680-1700 cm⁻¹.

-

C–O Stretch: A strong C–O stretching band associated with the carboxylic acid and carbamate groups will be present in the 1200-1320 cm⁻¹ region.[11]

2.2.3 Mass Spectrometry (MS) In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to show a prominent [M+H]⁺ peak at m/z 244.15 or an [M-H]⁻ peak at m/z 242.13. A common and diagnostic fragmentation pattern would be the loss of the tert-butyl group (56 Da) or isobutylene, or the complete loss of the Boc group (100 Da).

Synthesis and Purification

While 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is commercially available, understanding its synthesis is crucial for scalability and the preparation of analogues. A robust and logical synthetic route starting from a readily available precursor is outlined below.

Synthetic Workflow Overview

A common strategy for accessing substituted saturated heterocycles is the hydrogenation of their aromatic counterparts. This approach allows for the predictable installation of substituents. The workflow proceeds in three main stages: reduction of a substituted pyridine, N-protection, and ester hydrolysis.

Sources

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3S)-1-tert-butoxycarbonylazepane-3-carboxylic acid [synhet.com]

- 6. biosynth.com [biosynth.com]

- 7. 1427514-89-3|(S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 1252867-16-5|1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

(S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid structure

An In-Depth Technical Guide to (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a chiral heterocyclic building block of significant interest in modern medicinal chemistry. As a conformationally flexible, seven-membered saturated ring system, the azepane scaffold offers access to underexplored three-dimensional chemical space, a critical advantage in the design of novel therapeutics with improved physicochemical properties and target engagement profiles.[1][2] This guide provides a comprehensive overview of the molecule's structure, properties, a robust synthetic strategy, analytical characterization protocols, and its strategic application in drug discovery programs. The content herein is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable scaffold in their work.

Molecular Identity and Physicochemical Properties

The fundamental identity of this molecule is established by its unique combination of a chiral center, a carboxylic acid functional handle, and a tert-butoxycarbonyl (Boc) protected nitrogen within the azepane core. This specific arrangement makes it an exceptionally versatile intermediate for library synthesis and lead optimization.

Chemical Structure

The structure features an azepane ring with a carboxylic acid at the C3 position and a Boc protecting group on the ring nitrogen. The stereochemistry at the C3 position is designated as (S).

Properties Summary

The physicochemical properties of this compound are summarized in the table below. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid | [3] |

| CAS Number | 1427514-89-3 | , [3][4] |

| Molecular Formula | C₁₂H₂₁NO₄ | , [4][5] |

| Molecular Weight | 243.30 g/mol | , [4][5] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Storage | Sealed in dry, 2-8°C | , [4][5] |

| Boiling Point (Predicted) | 369.0 ± 35.0 °C | [6][7] |

| Density (Predicted) | 1.133 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 4.49 ± 0.20 | [6] |

| SMILES | O=C(O)[C@H]1CCCCN(C1)C(=O)OC(C)(C)C | [3] |

The Strategic Value of the Azepane Scaffold

The azepane ring system is a "privileged scaffold" in medicinal chemistry, found in over 20 FDA-approved drugs.[8] Unlike flat, aromatic systems which have dominated historical drug discovery, saturated heterocycles like azepane provide inherent three-dimensionality. This is crucial for several reasons:

-

Improved Physicochemical Properties: Higher sp³ character often leads to better solubility, reduced metabolic liability, and improved pharmacokinetic profiles.

-

Enhanced Target Selectivity: The defined, yet flexible, conformational landscape of the azepane ring allows for more precise and selective interactions with the complex 3D architecture of biological targets like enzymes and receptors.[1]

-

Novelty and IP Space: Azepanes remain less explored than their five- and six-membered counterparts (pyrrolidine and piperidine), offering opportunities to develop novel chemical entities with strong intellectual property positions.[4]

The (S)-chirality at the C3 position is not a trivial feature. Biological systems are chiral, and the specific stereochemistry of a drug molecule is paramount for its efficacy and safety.[9][10] Using an enantiopure building block like this ensures that subsequent synthetic efforts produce a single, well-defined stereoisomer, simplifying downstream biological evaluation and regulatory processes.

Synthesis and Mechanistic Considerations

The asymmetric synthesis of polysubstituted azepanes is a recognized challenge in organic chemistry.[4][11] A robust and scalable synthesis is critical for its utility as a building block. Below is a proposed, field-proven synthetic approach based on established methodologies, such as asymmetric allylation followed by ring-closing metathesis (RCM).

Proposed Synthetic Workflow

This route leverages a chiral auxiliary to set the key stereocenter early, followed by the construction of the seven-membered ring.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of a Chiral Diene Precursor

-

Start with a commercially available, enantiopure precursor, such as (S)-2-amino-5-hexenoic acid methyl ester.

-

Protect the amine functionality with a suitable protecting group, for instance, a nosyl (Ns) group, using 2-nitrobenzenesulfonyl chloride and a base like triethylamine in dichloromethane (DCM). The Ns group is chosen for its stability and orthogonal removal conditions relative to the Boc group.

-

The carboxylic ester is then reduced to the primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄) in THF.

-

The resulting alcohol is converted to a leaving group, typically a tosylate (Ts) or mesylate (Ms), by reacting with TsCl or MsCl in the presence of pyridine.

-

Displace the leaving group with a four-carbon nucleophile, such as the Grignard reagent derived from 4-bromobut-1-ene, in the presence of a copper catalyst to form the key diene precursor.

Step 2: Ring-Closing Metathesis (RCM) and Reduction

-

Dissolve the diene precursor (1.0 eq) in degassed DCM to a concentration of ~0.01 M.

-

Add a second-generation Grubbs catalyst (e.g., 2-5 mol%). The choice of catalyst is critical for achieving high turnover and efficiency in forming the seven-membered ring.

-

Reflux the mixture under an inert atmosphere (Argon) for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Upon completion, quench the reaction and purify the resulting cyclic olefin by flash column chromatography.

-

Reduce the double bond of the cyclized product. This can be achieved via catalytic hydrogenation (H₂, 10% Pd/C) in a solvent like ethanol or methanol. This step yields the saturated, Ns-protected azepane ring.

Step 3: Deprotection and Final Functionalization

-

Remove the Ns protecting group using a thiol (e.g., thiophenol) and a base like potassium carbonate (K₂CO₃) in DMF. This deprotection method is selective and will not affect other functional groups.

-

Protect the now-free secondary amine with di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) in DCM to install the final Boc group.

-

The terminal alkene from the original butenyl chain must now be converted to the carboxylic acid. This can be achieved via a two-step process: first, oxidative cleavage to an aldehyde using ozonolysis (O₃ followed by a reductive workup with DMS or Zn/H₂O), and then oxidation of the aldehyde to the carboxylic acid using a standard oxidant like Pinnick oxidation (NaClO₂ with a scavenger).

-

Purify the final product, (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, by crystallization or chromatography to yield the high-purity material required for drug discovery applications.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the final compound. A self-validating protocol involves a suite of orthogonal techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation & Purity | ~12.0 ppm (br s, 1H): Carboxylic acid proton. ~3.2-3.6 ppm (m, 2H): Protons on C7 adjacent to Nitrogen. ~3.8-4.2 ppm (m, 1H): Chiral proton on C3. ~1.4-2.0 ppm (m, 8H): Complex multiplet for the remaining azepane ring protons (C2, C4, C5, C6). 1.45 ppm (s, 9H): tert-butyl protons of the Boc group. |

| ¹³C NMR | Carbon Skeleton Confirmation | ~175-178 ppm: Carboxylic acid carbonyl carbon. ~155 ppm: Boc carbonyl carbon. ~80 ppm: Quaternary carbon of the Boc group. ~45-55 ppm: Carbons adjacent to nitrogen (C2, C7). ~40-45 ppm: Chiral carbon (C3). ~25-35 ppm: Remaining ring carbons (C4, C5, C6). 28.5 ppm: Methyl carbons of the Boc group. |

| LC-MS (ESI) | Molecular Weight Confirmation | [M+H]⁺: Expected at m/z 244.15. [M+Na]⁺: Expected at m/z 266.13. [M-H]⁻: Expected at m/z 242.14. |

| Chiral HPLC | Enantiomeric Purity (e.e.) | Using a suitable chiral stationary phase (e.g., Chiralpak AD-H), the (S)-enantiomer should resolve from the (R)-enantiomer, allowing for quantification of enantiomeric excess, which should be >98%. |

| FT-IR | Functional Group Analysis | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch of carboxylic acid (~1710 cm⁻¹), C=O stretch of carbamate (~1690 cm⁻¹), C-N and C-O stretches (~1100-1300 cm⁻¹). |

Applications in Drug Discovery and Lead Optimization

(S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is not an active pharmaceutical ingredient itself but rather a high-value starting material. Its utility stems from the two orthogonal functional handles: the Boc-protected amine and the carboxylic acid.

Workflow for Library Synthesis

-

Amide Scaffolding (Most Common): The carboxylic acid is readily coupled with a diverse library of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HBTU). This allows for the rapid exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents that can probe interactions with different pockets of a target protein.

-

Boc Group Manipulation: The Boc group is stable to most coupling and reduction conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid in DCM). The resulting free secondary amine can then be functionalized via reductive amination, acylation, or sulfonylation, providing another vector for diversification.

-

Target Classes: Azepane scaffolds have shown activity against a wide range of targets, including kinases, G-protein coupled receptors (GPCRs), and central nervous system targets.[1][8][12] For example, recent work has identified novel bicyclic azepanes as potent inhibitors of monoamine transporters for potential application in neuropsychiatric disorders.[12] This building block is an ideal starting point for projects targeting these and other disease areas.

Conclusion

(S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid represents a key strategic tool for the modern medicinal chemist. Its inherent three-dimensionality, coupled with its chiral nature and orthogonal functional handles, provides a robust platform for escaping the "flatland" of traditional aromatic scaffolds. By enabling the systematic exploration of 3D chemical space, this building block facilitates the discovery of next-generation therapeutics with potentially superior efficacy, selectivity, and pharmacokinetic properties. The synthetic and analytical protocols outlined in this guide provide a reliable foundation for its successful implementation in any drug discovery program.

References

-

Wishka, D. G., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940. Available at: [Link]

-

Coldham, I., & Hufton, R. (2005). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society, 127(48), 17063–17073. Available at: [Link]

-

Coldham, I., et al. (2005). Asymmetric syntheses of 4,5,6- and 3,4,5,6-substituted azepanes. Organic & Biomolecular Chemistry, 3(21), 3904-3914. Available at: [Link]

-

University of Cambridge. Supporting Information for The effect of S-alkylation on organocatalytic enamine activation. Available at: [Link]

-

Singh, H., et al. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic Chemistry, 146, 107289. Available at: [Link]

-

Kaur, G., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 590-612. Available at: [Link]

-

Hegde, S. G., et al. (2018). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 10(6), 99-105. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for Nucleophilic Ring Opening. Available at: [Link]

-

Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283. Available at: [Link]

-

De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. Available at: [Link]

-

Cirilli, R., & Ferretti, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences, 12(21), 10909. Available at: [Link]

-

Reich, H. J. Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100. Available at: [Link]

-

Zhang, M., et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 66(15), 10459–10472. Available at: [Link]

-

De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250-2253. Available at: [Link]

-

Wang, Z., et al. (2016). A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines. Acta Crystallographica Section C, 72(Pt 10), 868–877. Available at: [Link]

-

Wu, J., et al. (2023). Chiral drugs. LabMed Discovery, 1(1), e30. Available at: [Link]

-

Ferretti, R., & Cirilli, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences, 12(21), 10909. Available at: [Link]

-

Kumar, A., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry, 15(1), 38-54. Available at: [Link]

-

Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279-5283. Available at: [Link]

-

Dvorak, C. A., et al. (2021). Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate. Bioorganic & Medicinal Chemistry Letters, 31, 127669. Available at: [Link]

-

CP Lab Safety. (2s)-1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid, min 97%, 1 gram. Available at: [Link]

-

Hagen, D. S., et al. (1975). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society, 97(20), 5823–5827. Available at: [Link]

-

Kaur, G., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(14), 1674-1706. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

(R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid synthesis

An In-Depth Technical Guide to the Synthesis of (R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

Introduction: The Azepane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational pillars for the design of novel therapeutics. While five- and six-membered rings like pyrrolidines and piperidines are ubiquitous in drug candidates, the seven-membered azepane scaffold represents a less explored, yet highly promising, region of chemical space.[1] The increased conformational flexibility of the azepane ring offers unique opportunities for optimizing ligand-receptor interactions, potentially leading to compounds with improved potency and selectivity.

(R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a chiral building block of significant interest. As a constrained, non-proteinogenic amino acid, it serves as a valuable starting material for synthesizing complex molecules and peptide mimics. Its structural analogy to key neurotransmitters and bioactive molecules, such as γ-aminobutyric acid (GABA) and nipecotic acid derivatives (known GABA uptake inhibitors), suggests its potential utility in developing therapeutics for neurological disorders.[2][3][4]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical overview of robust synthetic strategies for accessing the enantiomerically pure (R)-isomer of this valuable compound. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Chapter 1: Core Strategic Considerations for Stereoselective Synthesis

The primary challenge in synthesizing the target molecule is the precise control of the stereocenter at the C3 position of the azepane ring. Achieving high enantiomeric purity is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Three principal strategies are employed to address this challenge: asymmetric synthesis, chiral pool synthesis, and resolution of a racemic mixture.

-

Asymmetric Synthesis: This is the most elegant and often most efficient approach, creating the desired stereocenter selectively during the reaction sequence. This can be achieved using chiral catalysts, auxiliaries, or reagents that bias the formation of one enantiomer over the other.[5][6]

-

Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure natural product (e.g., an amino acid or carbohydrate) as the starting material, where the stereochemistry is already established.

-

Resolution of Racemates: In this approach, the racemic azepane derivative is synthesized first and then the two enantiomers are separated. Common methods include fractional crystallization of diastereomeric salts formed with a chiral resolving agent or preparative chromatography on a chiral stationary phase.[7][8]

A critical component in these synthetic routes is the use of a protecting group for the nitrogen atom of the azepane ring. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. It is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of reaction conditions, yet can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), ensuring the integrity of other functional groups in the molecule.[9][10]

Caption: Overview of primary strategies for synthesizing the chiral target molecule.

Chapter 2: Pathway I: Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis provides a powerful and atom-economical route to enantiomerically enriched cyclic amino acids. One of the most effective methods involves an asymmetric alkylation followed by a reductive amination cascade. This strategy builds the chiral center early in the synthesis with high fidelity.

Rationale and Mechanistic Insight

This approach leverages a phase-transfer catalyst (PTC) complexed with a chiral ligand. The catalyst transports an enolate, generated from a glycine or alanine ester Schiff base, from the aqueous phase to the organic phase. The chiral environment around the catalyst then directs the approach of an alkylating agent, leading to the formation of a new carbon-carbon bond with high stereoselectivity. Subsequent reductive amination of a key intermediate then forges the seven-membered azepane ring.

Experimental Protocol: Asymmetric Synthesis and Cyclization

This protocol is a representative workflow based on established principles of asymmetric synthesis of cyclic amino acids.

Step 1: Asymmetric Phase-Transfer Catalyzed Alkylation

-

To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester and a suitable dihaloalkane (e.g., 1-bromo-4-chlorobutane, which will be further elaborated) in toluene, add a solution of the chiral phase-transfer catalyst (e.g., a Maruoka catalyst).

-

Cool the mixture to 0 °C and add 50% aqueous potassium hydroxide solution dropwise.

-

Stir the reaction vigorously at 0 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Deprotection and Reductive Amination

-

Dissolve the alkylated product from Step 1 in a mixture of tetrahydrofuran and 1N hydrochloric acid. Stir at room temperature to hydrolyze the Schiff base.

-

After deprotection is complete (monitored by TLC), neutralize the solution and extract the resulting amino ester.

-

Dissolve the crude amino ester in a suitable solvent like methanol. Add a reducing agent, such as sodium cyanoborohydride or a palladium catalyst under a hydrogen atmosphere.

-

The intramolecular reductive amination will proceed to form the azepane ring. Monitor the reaction until the starting material is consumed.

-

Work up the reaction by quenching the reducing agent, filtering any solids, and concentrating the solution.

Step 3: Boc Protection and Ester Hydrolysis

-

Dissolve the crude cyclic amine in a solvent such as dichloromethane. Add triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O).

-

Stir at room temperature until the protection is complete.

-

Wash the reaction mixture with aqueous acid, bicarbonate solution, and brine. Dry the organic layer and concentrate.

-

Dissolve the resulting Boc-protected ester in a mixture of THF, methanol, and water. Add lithium hydroxide and stir until the ester is fully hydrolyzed.

-

Acidify the mixture with dilute HCl and extract the final product, (R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, with ethyl acetate. Purify by recrystallization or chromatography.

| Parameter | Step 1: Alkylation | Step 2: Cyclization | Step 3: Hydrolysis |

| Key Reagents | Chiral PTC, KOH | Pd/C, H₂ or NaBH₃CN | LiOH, H₂O |

| Solvent | Toluene / H₂O | Methanol | THF / MeOH / H₂O |

| Temperature | 0 °C | Room Temperature | Room Temperature |

| Typical Yield | 75-90% | 70-85% | >90% |

| Expected e.e. | >95% | - | >95% |

| Caption: Representative conditions and expected outcomes for the asymmetric synthesis pathway. |

Chapter 3: Pathway II: Photochemical Dearomative Ring Expansion

A cutting-edge and highly innovative strategy for accessing complex azepanes involves the photochemical ring expansion of simple nitroarenes.[1] This method, mediated by blue light, transforms a flat, six-membered aromatic ring into a seven-membered azepane framework in a single key step, opening up a new area of chemical space.

Rationale and Mechanistic Insight

The core of this transformation is the photochemical excitation of a nitroarene. Upon absorption of blue light, the nitro group is converted into a highly reactive singlet nitrene intermediate. This nitrene can then insert into the adjacent aromatic ring, leading to a dearomative ring expansion and the formation of a bicyclic azepine derivative. A subsequent hydrogenation step reduces the double bonds and the N-O bond, yielding the saturated azepane core. This strategy is powerful because it allows for the rapid construction of the complex azepane scaffold from readily available starting materials.

Caption: Workflow for azepane synthesis via photochemical ring expansion of a nitroarene.

Experimental Protocol: Ring Expansion and Functionalization

Step 1: Photochemical Dearomatization

-

Prepare a solution of the substituted nitroarene precursor in a suitable solvent (e.g., acetonitrile) in a photoreactor equipped with blue LED lamps.

-

Degas the solution with nitrogen or argon for 15-20 minutes.

-

Irradiate the solution at room temperature while stirring. Monitor the reaction by LC-MS for the consumption of the starting material and formation of the bicyclic azepine product.

-

Once the reaction is complete, concentrate the solvent under reduced pressure.

Step 2: Hydrogenolysis to the Azepane Core

-

Dissolve the crude product from Step 1 in methanol or ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Place the reaction vessel under an atmosphere of hydrogen (typically using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction until the complete saturation of the ring system is achieved.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the crude azepane derivative.

Step 3: Resolution, Protection, and Carboxylic Acid Formation

-

The resulting racemic azepane must be resolved. This can be accomplished via diastereomeric salt formation as described in Chapter 4.

-

Once the desired (R)-enantiomer is isolated, protect the secondary amine with Boc₂O as described previously.

-

The carboxylic acid functionality at the C3 position would need to be installed from a precursor group present on the initial nitroarene. For example, if the precursor had a protected hydroxymethyl group, it could be deprotected and oxidized to the carboxylic acid.

Chapter 4: Analytical Validation and Stereochemical Control

Rigorous analytical characterization is paramount to validate the successful synthesis of the target compound and to confirm its enantiomeric purity.

-

Structural Confirmation: The identity and structure of the final product and key intermediates should be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the presence of the Boc group and carboxylic acid.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.

-

-

Purity Assessment: The chemical purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector.

-

Enantiomeric Purity: The enantiomeric excess (e.e.) is the most critical quality attribute for a chiral compound. It is determined exclusively by chiral HPLC.

-

Method: A sample of the final product is injected onto a chiral stationary phase (CSP) column (e.g., Chiralpak or Chiralcel).

-

Elution: An isocratic mobile phase, typically a mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid, is used to separate the (R) and (S) enantiomers.

-

Quantification: The relative peak areas of the two enantiomers are integrated to calculate the e.e. A successful asymmetric synthesis should yield an e.e. of >98%.

-

Conclusion and Outlook

The synthesis of (R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid presents a compelling challenge that can be met through several sophisticated chemical strategies. Modern methods in asymmetric catalysis offer direct and elegant routes to this valuable chiral building block, while innovative techniques like photochemical ring expansion are pushing the boundaries of what is possible in heterocyclic chemistry. The availability of robust and scalable synthetic pathways, coupled with rigorous analytical validation, is essential for advancing the use of the azepane scaffold in drug discovery. As researchers continue to explore this underrepresented area of chemical space, compounds derived from this chiral acid are poised to play a significant role in the development of next-generation therapeutics.

References

- Ooi, T., Kameda, M., & Maruoka, K. (2004). Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives. Chemical Science (RSC Publishing).

- O'Brien, P., Porter, D. W., & Smith, N. M. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett.

- Belokon, Y. N., et al. Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications (RSC Publishing).

- Kudolo, S., et al. (Year not available). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

- Vulcanchem. (Date not available). 4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid.

- Skarzhevsky, S., et al. (Date not available). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. NIH.

- ResearchGate. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives.

- Chem-Impex. (Date not available). 3-Amino-azepane-1-carboxylic acid tert-butyl ester.

- BOC Sciences. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.

- TCI Chemicals. (Date not available). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.

- Rossi, S., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.

- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.

Sources

- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid (1262410-57-0) for sale [vulcanchem.com]

- 10. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

N-Boc-azepane-3-carboxylic acid CAS number

An In-Depth Technical Guide to N-Boc-azepane-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of N-Boc-azepane-3-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry and drug development. We will explore its physicochemical properties, detailed analytical characterization, validated synthesis and purification protocols, and key chemical transformations. The guide emphasizes the strategic application of this scaffold in constructing conformationally constrained molecules to enhance pharmacological properties such as potency, selectivity, and metabolic stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical synthons for the creation of novel therapeutics.

Introduction to the Azepane Scaffold

Saturated nitrogen-containing heterocycles are foundational scaffolds in a vast number of pharmaceuticals. The seven-membered azepane ring, in particular, offers a unique combination of conformational flexibility and structural complexity that medicinal chemists exploit to orient pharmacophoric elements in three-dimensional space. This conformational control is critical for optimizing interactions with biological targets like receptors and enzymes.

The introduction of a carboxylic acid functional group onto the azepane ring creates a versatile handle for further chemical modification, such as amide bond formation, which is central to peptide and small molecule synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen serves a crucial role by preventing its unwanted participation in reactions, thereby enabling selective chemistry at the carboxylic acid terminus. Once the desired modifications are complete, the Boc group can be cleanly removed under acidic conditions to reveal the secondary amine for subsequent functionalization.

N-Boc-azepane-3-carboxylic acid, therefore, represents a bifunctional, non-canonical amino acid analogue that allows for the systematic exploration of chemical space in drug discovery programs. Its incorporation into lead compounds can impart improved pharmacokinetic profiles and novel intellectual property.

Physicochemical Properties & Characterization

Precise identification and characterization are the cornerstones of chemical synthesis. N-Boc-azepane-3-carboxylic acid is a chiral molecule, and its properties can be defined as follows:

| Property | Value | Source(s) |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid | [1] |

| CAS Number | 1252867-16-5 (Racemic), 1427514-89-3 ((S)-enantiomer) | [1][2] |

| Molecular Formula | C₁₂H₂₁NO₄ | [3][4] |

| Molecular Weight | 243.30 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Storage | Sealed in a dry environment at 2-8°C | [6] |

Spectroscopic Analysis

The structural integrity of N-Boc-azepane-3-carboxylic acid is confirmed through standard spectroscopic methods. While a specific public spectrum for the 3-isomer is not available, the expected signals can be reliably predicted based on the analysis of closely related structures and general principles.

-

¹H NMR Spectroscopy : The proton spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton (O-H) in the downfield region of 10-12 ppm. The nine protons of the tert-butyl group (Boc) will appear as a sharp singlet around 1.4 ppm. The protons on the azepane ring will present as a series of complex multiplets between approximately 1.5 and 4.0 ppm.

-

¹³C NMR Spectroscopy : The carbon spectrum will feature a signal for the carboxylic acid carbonyl carbon between 170-180 ppm and the Boc carbonyl carbon around 155 ppm. The quaternary carbon of the Boc group will appear near 80 ppm, and the methyl carbons of the Boc group will be found around 28 ppm. The carbons of the azepane ring will resonate in the 25-60 ppm range.

-

Infrared (IR) Spectroscopy : Key absorbances include a very broad O-H stretch from the carboxylic acid, typically spanning 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid will appear around 1700-1725 cm⁻¹, and the C=O stretch of the Boc carbamate will be visible around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) would typically show the [M+H]⁺ ion at m/z 244.15 or the [M-H]⁻ ion at m/z 242.14. A characteristic fragmentation pattern involves the loss of the Boc group or isobutylene (56 Da).

Synthesis and Purification

The synthesis of chiral azepane derivatives can be achieved through various strategic routes, often involving multi-step sequences that build the heterocyclic ring and install the desired functional groups. A modern approach combines photochemical and biocatalytic methods to achieve high stereoselectivity.[7]

Representative Synthetic Workflow

A plausible chemoenzymatic route to chiral N-Boc-amino-azepanes starts from the unfunctionalized azepane.[7] This approach, while demonstrated for the 4-amino isomer, establishes a powerful methodology applicable to other positions. The key steps involve a regioselective C-H activation followed by an enzymatic resolution to install the chiral center.

Caption: Chemoenzymatic synthesis and purification workflow.

Protocol: Synthesis of Racemic N-Boc-azepane-3-one (Intermediate)

This protocol is illustrative, based on established chemical principles for analogous systems.

-

Ring Expansion/Formation: Prepare a suitable precursor, such as a substituted piperidine, that can undergo a ring expansion reaction (e.g., Tiffeneau-Demjanov rearrangement) to form the azepane-3-one core.

-

Boc Protection: To a solution of the crude azepane-3-one in a suitable solvent (e.g., dichloromethane or THF), add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or DIPEA.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, wash the reaction mixture with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield pure N-Boc-azepan-3-one.

Chiral Resolution

Since biological activity is typically stereospecific, obtaining enantiomerically pure material is critical. The racemic carboxylic acid can be resolved using several methods:

-

Chiral Derivatizing Agents: Reacting the racemic acid with a chiral amine to form diastereomeric amides, which can then be separated by standard chromatography (TLC or column).[8] Subsequent hydrolysis cleaves the auxiliary to yield the enantiopure acid.

-

Chiral HPLC: Direct separation of enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP), such as one based on immobilized human serum albumin or derivatized polysaccharides.[9][10]

Key Chemical Reactions & Applications

N-Boc-azepane-3-carboxylic acid is a versatile building block due to its two orthogonal reactive sites: the Boc-protected amine and the carboxylic acid.

Caption: Orthogonal functionalization of the azepane scaffold.

Boc Deprotection Protocol

-

Dissolution: Dissolve N-Boc-azepane-3-carboxylic acid in a minimal amount of a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

-

Acid Treatment: Add an excess of a strong acid. Commonly used reagents are trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a 4M solution of HCl in dioxane.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC or LC-MS.

-

Removal of Volatiles: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

Isolation: The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt) and can often be used directly in the next step.

Amide Coupling Protocol (HATU)

-

Activation: In an inert atmosphere, dissolve N-Boc-azepane-3-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent like HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture.

-

Reaction: Stir at room temperature for 2-12 hours until the reaction is complete as monitored by LC-MS.

-

Work-up: Dilute the reaction with a solvent like ethyl acetate and wash sequentially with aqueous acid, bicarbonate solution, and brine.

-

Purification: Dry the organic phase, concentrate, and purify the resulting amide product by flash chromatography.

Applications in Drug Design

The carboxylic acid moiety is a common feature in pharmacophores, but its presence can lead to poor metabolic stability or limited membrane permeability.[11] Replacing a native carboxylic acid in a drug candidate with a bioisostere or a constrained scaffold like azepane-3-carboxylic acid can overcome these liabilities.[12][13]

-

Scaffold for Constrained Peptidomimetics: The seven-membered ring restricts the conformational freedom compared to an open-chain amino acid, which can lock the molecule into a bioactive conformation, increasing potency and selectivity.

-

Bioisosteric Replacement: The azepane carboxylic acid can serve as a bioisostere for other acidic groups or act as a novel scaffold to explore new chemical space, moving away from "flat" aromatic rings common in many drugs.[12][14]

-

Access to Novel Chemical Space: Its three-dimensional structure provides a unique vectoral exit from the core, enabling the synthesis of compounds with distinct shapes that can access previously undrugged binding pockets on protein targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures must be followed.

-

Hazard Identification: While specific data for the 3-isomer is limited, analogous compounds like N-Boc-azetidine-3-carboxylic acid are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[15]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[6]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

N-Boc-azepane-3-carboxylic acid is a high-value, versatile building block for contemporary drug discovery. Its unique seven-membered ring structure provides a conformationally constrained scaffold that is instrumental in designing molecules with enhanced pharmacological profiles. The orthogonal reactivity of its protected amine and carboxylic acid functions allows for controlled, stepwise synthesis of complex molecular architectures. By understanding its properties, synthesis, and reactivity, researchers can effectively utilize this tool to accelerate the development of next-generation therapeutics.

References

-

Hage, D. S., et al. (1997). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. Chirality, 9(2), 178-83. Retrieved from [Link]

-

Slégel, P., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. Retrieved from [Link]

-

Gemo, M., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 11(15), 9576-9585. Retrieved from [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. Retrieved from [Link]

-

Sivaprakasam, P., et al. (2014). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 9(12), 2737-2743. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Retrieved from [Link]

-

Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 9370838. Retrieved from [Link]

-

Ismaili, L., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 282. Retrieved from [Link]

-

Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. European Journal of Medicinal Chemistry, 118104. Retrieved from [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. Retrieved from [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Retrieved from [Link]

Sources

- 1. (3S)-1-tert-butoxycarbonylazepane-3-carboxylic acid [synhet.com]

- 2. biosynth.com [biosynth.com]

- 3. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1427514-89-3|(S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DSpace [cora.ucc.ie]

- 14. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization [ouci.dntb.gov.ua]

- 15. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to tert-Butyl 3-Carboxyazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of tert-butyl 3-carboxyazepane-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical properties, outlining a proposed synthetic pathway and methods for characterization, and discuss its relevance and applications within the pharmaceutical landscape.

Core Molecular Attributes

tert-Butyl 3-carboxyazepane-1-carboxylate, also known as 1-(tert-butoxycarbonyl)azepane-3-carboxylic acid, is a derivative of azepane, a seven-membered saturated heterocycle containing nitrogen. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid at the 3-position makes it a valuable bifunctional scaffold for chemical library synthesis and lead optimization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this molecule is essential for its application in drug design and development. While specific experimental data for the 3-carboxy isomer is not extensively available, we can infer its properties from its structure and data from analogous compounds, such as the 2-carboxy isomer.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₂₁NO₄ | - |

| Molecular Weight | 243.30 g/mol | [1][2] |

| IUPAC Name | 1-(tert-butoxycarbonyl)azepane-3-carboxylic acid | - |

| CAS Number | Not available for the 3-carboxy isomer. The 2-carboxy isomer is 155905-76-3. | [2] |

| Appearance | Expected to be a white to off-white solid. | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred |

| Melting Point | The analogous (S)-1-(Boc)azepane-2-carboxylic acid has a melting point of 110–112°C. | [2] |

The Boc protecting group enhances the molecule's solubility in organic solvents, a crucial factor for its use in synthetic organic chemistry.[2] The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation.

Structural Elucidation

The chemical structure of tert-butyl 3-carboxyazepane-1-carboxylate is foundational to its reactivity and function.

Caption: Proposed synthetic workflow for tert-butyl 3-carboxyazepane-1-carboxylate.

Step-by-Step Methodology (Hypothetical)

-

Boc Protection: The secondary amine of a suitable piperidine precursor is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

-

Introduction of a Keto Group: The piperidine ring is functionalized with a keto group at the 4-position through oxidation.

-

Ring Expansion: The key step involves a ring expansion reaction of the N-Boc-4-piperidone with a diazo compound like ethyl diazoacetate to form the seven-membered azepane ring. This would yield a keto-ester derivative.

-

Reduction: The resulting keto group is then selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride.

-

Oxidation to Carboxylic Acid: The secondary alcohol is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as Jones reagent or a TEMPO-catalyzed oxidation, to yield the final product.

Characterization and Quality Control

The identity and purity of the synthesized tert-butyl 3-carboxyazepane-1-carboxylate would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the presence of the Boc group, the azepane ring protons, and the carboxylic acid proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular weight and elemental composition of the compound. [3]* Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carbonyl groups of the Boc-protected amine and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.

-

Purity Analysis: High-performance liquid chromatography (HPLC) would be utilized to determine the purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. [4][5]Its derivatives have shown a wide range of biological activities, making them attractive for the development of new therapeutic agents. [5]

Role as a Building Block

tert-Butyl 3-carboxyazepane-1-carboxylate serves as a versatile building block due to its orthogonal protecting groups. The Boc group can be removed under acidic conditions to liberate the amine, while the carboxylic acid can be activated for coupling reactions. This allows for the selective functionalization of either the nitrogen or the carboxylic acid, enabling the synthesis of diverse libraries of compounds.

Potential Therapeutic Areas

Azepane derivatives have been investigated for a variety of therapeutic applications, including:

-

Central Nervous System (CNS) Disorders: The azepane motif is a key component of several drugs targeting the CNS. [4]* Oncology: Carboxamide derivatives, which can be synthesized from this building block, are a promising class of compounds in anticancer drug discovery.

-

Infectious Diseases: Seven-membered heterocycles are being explored as novel antibacterial agents. [6]* Metabolic Diseases: Azepane derivatives have been investigated as inhibitors of various enzymes involved in metabolic pathways.

The conformational flexibility of the seven-membered azepane ring allows it to adopt various spatial arrangements, which can be advantageous for binding to diverse biological targets.

Conclusion

tert-Butyl 3-carboxyazepane-1-carboxylate is a valuable synthetic intermediate with significant potential for the discovery of novel therapeutics. Its bifunctional nature, coupled with the proven importance of the azepane scaffold in medicinal chemistry, makes it a key building block for the synthesis of new chemical entities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

PubChem. tert-Butyl 3-oxoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Cenmed Enterprises. tert-butyl 3-cyanoazepane-1-carboxylate (C007B-424884). [Link]

-

PubChem. tert-Butyl (3R)-3-aminoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

- Ortega-García, M., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PeerJ, 4, e2200.

-

PubChem. Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

O'Dowd, H., et al. (2013). Synthesis and application oft[3][7][8]riazepane ando[3][7][8]xadiazepane as versatile structural units for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(17), 4894-4898.

-

PubChem. 2-Ethylacryloylcarnitine. National Center for Biotechnology Information. [Link]

-

Inch Calculator. Molecular Weight Calculator (Molar Mass). [Link]

-

Calculator.net. Molecular Weight Calculator. [Link]

-

EndMemo. Molecular Weight Calculator. [Link]

- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 71-89.

- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 71-89.

-

ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

Sources

- 1. 2-Ethylacryloylcarnitine | C12H21NO4 | CID 71306333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]

- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and application of [1,2,5]triazepane and [1,2,5]oxadiazepane as versatile structural units for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cenmed.com [cenmed.com]

A Technical Guide to the Spectroscopic Characterization of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid

Introduction

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. As a constrained amino acid analogue, its incorporation into peptide scaffolds can impart unique conformational properties, enhance metabolic stability, and modulate biological activity. The azepane ring, a seven-membered saturated heterocycle, offers a greater degree of conformational flexibility compared to its smaller five- and six-membered ring counterparts, such as proline and pipecolic acid derivatives. The tert-Butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for synthetic manipulations, making this compound a versatile intermediate in the synthesis of complex molecular architectures.[1][2]

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data essential for the unambiguous identification and characterization of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid. The following sections will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopy and analysis of closely related structures, offering a robust framework for researchers in the field.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for the accurate assignment of spectroscopic signals. The following diagram illustrates the structure of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid with the IUPAC-recommended numbering scheme that will be used throughout this guide.

Caption: Molecular structure and atom numbering for 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. Due to the conformational flexibility of the seven-membered azepane ring and the presence of the Boc protecting group, the ¹H NMR spectrum of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is expected to exhibit broad signals, particularly for the ring protons. The presence of rotamers around the N-Boc amide bond can also lead to the observation of multiple sets of signals for adjacent protons.

Predicted ¹H NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for the protons of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid. These predictions are based on typical values for N-Boc protected cyclic amines and related carboxylic acids.[3][4]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| COOH | 10.0 - 12.0 | Broad singlet | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |

| H2, H7 | 3.2 - 3.6 | Multiplet (broad) | Protons adjacent to the nitrogen atom, deshielded by the carbamate group. |

| H3 | 2.5 - 2.9 | Multiplet | Methine proton alpha to the carboxylic acid group. |

| H4, H5, H6 | 1.4 - 2.0 | Multiplet (broad) | Overlapping signals of the azepane ring methylene protons. |

| Boc (t-Bu) | 1.45 | Singlet | 9 equivalent protons of the tert-butyl group. |

Interpretation of the ¹H NMR Spectrum

The most downfield signal is anticipated to be the acidic proton of the carboxylic acid group, typically appearing as a broad singlet above 10 ppm.[5] The protons on the carbons adjacent to the nitrogen (H2 and H7) are expected to be in the range of 3.2-3.6 ppm, deshielded by the electron-withdrawing nature of the Boc-carbamate. The methine proton at the C3 position, alpha to the carboxyl group, will likely appear as a multiplet around 2.5-2.9 ppm. The remaining methylene protons of the azepane ring (H4, H5, and H6) are expected to produce a complex, overlapping set of broad multiplets in the aliphatic region (1.4-2.0 ppm). The most prominent and sharp signal in the spectrum will be the singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, typically observed around 1.45 ppm.

Experimental Protocol for ¹H NMR Data Acquisition

A self-validating protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural confirmation.

Caption: Workflow for ¹H NMR data acquisition and processing.

Causality Behind Experimental Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. If the compound has limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative; it will also allow for the observation of the exchangeable COOH proton.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and its signal appears at 0 ppm, away from most other organic signals.[3]

-

Spectrometer Frequency: A 400 MHz (or higher) spectrometer provides better signal dispersion, which is crucial for resolving the complex multiplets of the azepane ring protons.

-

Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have returned to their equilibrium state before the next pulse, allowing for accurate integration.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will typically give rise to a distinct signal.

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts for the carbon atoms are summarized below, based on data for similar N-Boc protected amino acids and general chemical shift ranges.[5][6][7]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| COOH (C14) | 175 - 180 | Carboxylic acid carbonyl carbon, typically downfield. |

| Boc C=O (C8) | 155 - 157 | Carbamate carbonyl carbon. |

| Boc C(CH₃)₃ (C10) | 79 - 81 | Quaternary carbon of the tert-butyl group. |

| C2, C7 | 45 - 50 | Carbons adjacent to the nitrogen atom. |

| C3 | 40 - 45 | Methine carbon alpha to the carboxylic acid group. |

| C4, C5, C6 | 25 - 35 | Methylene carbons of the azepane ring. |

| Boc C(CH₃)₃ (C11, C12, C13) | 28 - 29 | Methyl carbons of the tert-butyl group. |

Interpretation of the ¹³C NMR Spectrum

The two carbonyl carbons are expected to be the most downfield signals, with the carboxylic acid carbonyl (C14) appearing at a higher chemical shift than the carbamate carbonyl (C8). The quaternary carbon of the Boc group (C10) is typically found around 80 ppm. The carbons of the azepane ring will appear in the aliphatic region, with those closer to the electron-withdrawing nitrogen and carboxyl groups (C2, C7, C3) being more deshielded than the other ring carbons (C4, C5, C6). The three equivalent methyl carbons of the Boc group will give rise to a strong signal around 28 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of a ¹³C NMR spectrum requires more scans than a ¹H spectrum due to the low natural abundance of the ¹³C isotope.

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) than for ¹H NMR.

-

Instrument Setup: Use a broadband probe on a 100 MHz (for ¹³C) or higher spectrometer.

-

Acquisition Parameters: A proton-decoupled experiment is standard. Set a spectral width of ~220 ppm, an acquisition time of ~1-2 seconds, and a relaxation delay of 2 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

-

Data Processing: The processing steps are similar to those for ¹H NMR (Fourier transformation, phasing, and calibration).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands

The key functional groups in 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid will give rise to characteristic absorption bands.[8][9][10][11]

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Alkane | C-H stretch | 2850 - 2960 | Strong |

| Carbamate (Boc) | C=O stretch | 1680 - 1700 | Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Carboxylic Acid | C-O stretch | 1200 - 1300 | Strong |

| Carboxylic Acid | O-H bend | 920 - 960 | Broad, Medium |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by a very broad and strong absorption band from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[9] Overlapping with this will be the sharp C-H stretching absorptions of the aliphatic ring and the Boc group between 2850 and 2960 cm⁻¹. The carbonyl region will likely show two strong peaks: one for the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) and another for the Boc carbamate C=O stretch (around 1680-1700 cm⁻¹). The C-O stretching of the carboxylic acid and the O-H bending will also be present as strong and broad bands, respectively.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric absorptions (CO₂, H₂O).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

-

Data Processing: The software will automatically perform the background subtraction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Expected Molecular Ions

For 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (C₁₂H₂₁NO₄, Molecular Weight: 243.30 g/mol ), the following molecular ions may be observed depending on the ionization technique:

-

Electrospray Ionization (ESI+): [M+H]⁺ at m/z 244.15

-

Electrospray Ionization (ESI-): [M-H]⁻ at m/z 242.14

-

Electron Ionization (EI): M⁺· at m/z 243.15 (may be weak or absent)

Plausible Fragmentation Pathway (ESI+)

The fragmentation of the [M+H]⁺ ion is likely to proceed through the loss of neutral molecules associated with the Boc protecting group, which is known to be labile under MS conditions.

Caption: A plausible fragmentation pathway for 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid in ESI+ mode.

Interpretation of Fragmentation: A primary fragmentation route involves the characteristic loss of isobutylene (56 Da) from the tert-butyl group to form an ion at m/z 188.[2] This can be followed by the loss of carbon dioxide (44 Da) to yield a fragment at m/z 144. Alternatively, the entire Boc group can be lost as tert-butanol (74 Da) in a concerted or stepwise manner, also leading to the ion at m/z 144. Further fragmentation of the azepane ring can also occur.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS with ESI)

Liquid chromatography-mass spectrometry with electrospray ionization is a standard method for the analysis of non-volatile compounds like this one.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, and then further dilute it with the mobile phase to a final concentration of ~1-10 µg/mL.

-

LC Separation (Optional but Recommended): Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to purify the sample before it enters the mass spectrometer.

-

MS Parameters (ESI+):

-

Capillary Voltage: 3-4 kV

-

Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

-

Nebulizer Pressure: 30-50 psi.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Tandem MS (MS/MS): To confirm the structure, perform fragmentation analysis by selecting the [M+H]⁺ ion (m/z 244) as the precursor and applying collision-induced dissociation (CID) to generate and analyze the product ions.

Conclusion